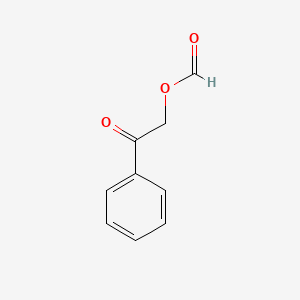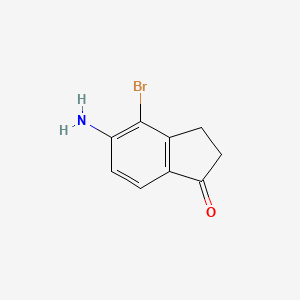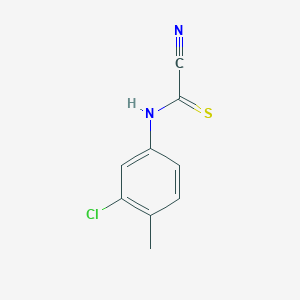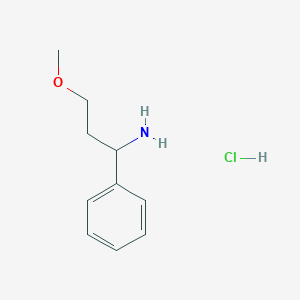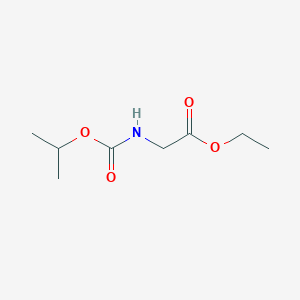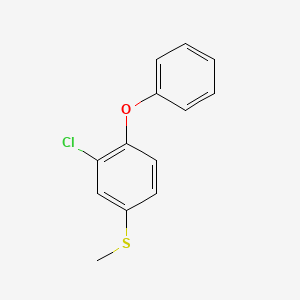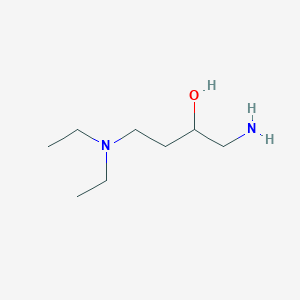
1-Amino-4-(diethylamino)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-(diethylamino)butan-2-ol is an organic compound with the molecular formula C8H20N2O. It is a versatile chemical used in various fields due to its unique structure and properties. The compound is characterized by the presence of both amino and hydroxyl functional groups, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-(diethylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of diethylamine with 4-chlorobutan-2-ol under basic conditions. The reaction typically proceeds as follows: [ \text{Cl-(CH2)3-CH(OH)-CH3} + \text{(C2H5)2NH} \rightarrow \text{(C2H5)2N-(CH2)3-CH(OH)-CH3} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-(diethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
1-Amino-4-(diethylamino)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-4-(diethylamino)butan-2-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Amino-1-butanol: Similar structure but lacks the diethylamino group.
2-Amino-4-(diethylamino)butan-1-ol: Positional isomer with different functional group placement.
N,N-Diethyl-2-aminoethanol: Similar functional groups but shorter carbon chain.
Uniqueness: 1-Amino-4-(diethylamino)butan-2-ol is unique due to the presence of both amino and diethylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
7402-15-5 |
|---|---|
Molecular Formula |
C8H20N2O |
Molecular Weight |
160.26 g/mol |
IUPAC Name |
1-amino-4-(diethylamino)butan-2-ol |
InChI |
InChI=1S/C8H20N2O/c1-3-10(4-2)6-5-8(11)7-9/h8,11H,3-7,9H2,1-2H3 |
InChI Key |
OQQKRNBWMQAHAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline](/img/structure/B14016468.png)

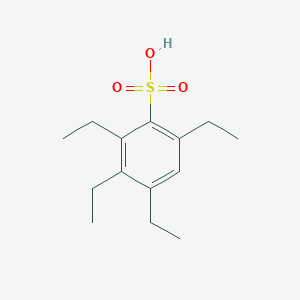

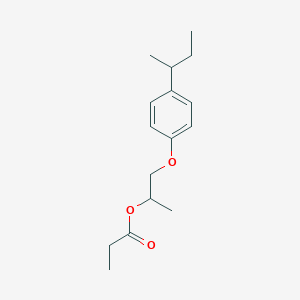
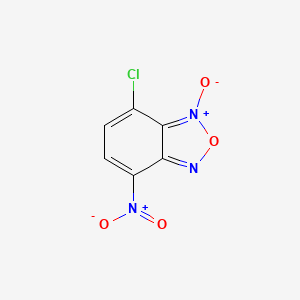
![4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl Fluoride](/img/structure/B14016516.png)
